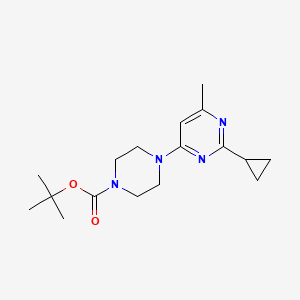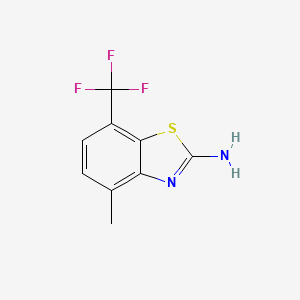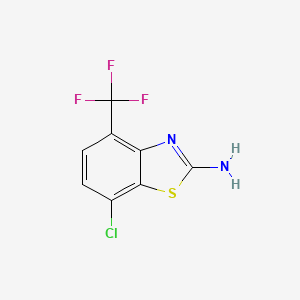
tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of N-Boc piperazine . It is a unique chemical that serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, it’s known that similar compounds can be prepared via solvent-free N-Boc protection catalyzed by iodine .Physical And Chemical Properties Analysis
The compound is a solid . A related compound, tert-butyl piperazine-1-carboxylate, has a density of 1.03 g/cm3 and a melting point of 43-47 °C (lit.) .Applications De Recherche Scientifique
Tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. This compound has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of folic acid.
Mécanisme D'action
Tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is believed to act as an inhibitor of CDKs, acetylcholinesterase, and dihydrofolate reductase by binding to the active sites of these enzymes. This binding prevents the enzymes from catalyzing their respective reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of CDKs, acetylcholinesterase, and dihydrofolate reductase in vitro. In addition, this compound has been shown to inhibit the growth of several cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate in laboratory experiments is its relatively low cost and availability. Additionally, this compound is relatively easy to synthesize and does not require the use of hazardous materials. However, one of the main limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
Potential future directions for research involving tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate include further investigation into its effect on the activity of other enzymes, such as proteases and phosphatases. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective and specific inhibitors of CDKs, acetylcholinesterase, and dihydrofolate reductase. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
Tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate can be synthesized in a two-step process from the starting material 2-cyclopropyl-6-methylpyrimidine. The first step involves the reaction of 2-cyclopropyl-6-methylpyrimidine with tert-butyl chloroformate in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the intermediate with piperazine to form this compound.
Safety and Hazards
The compound may pose some hazards. For instance, a related compound, tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate, has been classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propriétés
IUPAC Name |
tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-11-14(19-15(18-12)13-5-6-13)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMAPSAYQMRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461117.png)
![5-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461133.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461135.png)

![1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461144.png)
![4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one](/img/structure/B6461152.png)

![7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6461164.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid](/img/structure/B6461170.png)

![1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461195.png)
![2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6461201.png)
![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridin-3-ol](/img/structure/B6461207.png)
![2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461209.png)